Pracinostat hydrochloride

Description

Pan-HDAC Inhibitory Profile and Selectivity

Pracinostat (B612167) demonstrates a broad inhibitory profile across multiple HDAC classes, a characteristic that defines it as a pan-inhibitor. tandfonline.comselleckchem.com This wide-ranging activity allows it to influence a variety of cellular processes that are often dysregulated in cancer.

Pracinostat is a potent inhibitor of Class I HDAC isoenzymes. tandfonline.comwikipedia.orgmedchemexpress.com In vitro studies have demonstrated its efficacy against HDAC1, HDAC2, HDAC3, and HDAC8. medchemexpress.comnih.gov The inhibitory constants (Ki) for Class I isoenzymes range from 19 to 48 nM. medchemexpress.commedchemexpress.com Computational analyses have shown that Pracinostat exhibits strong binding affinities for HDAC2, HDAC8, and HDAC3, with binding free energy values indicating a particularly strong interaction with HDAC2. nih.gov The interactions are primarily driven by hydrophobic interactions, hydrogen bonding, and, in the case of HDAC2 and HDAC8, π-stacking. researchgate.net

Table 1: Inhibitory Activity of Pracinostat against Class I HDAC Isoenzymes

| Isoenzyme | IC50 (nM) |

|---|---|

| HDAC1 | 49 |

| HDAC2 | 96 |

| HDAC3 | 43 |

| HDAC8 | 140 |

Data sourced from MedchemExpress medchemexpress.com

Pracinostat also effectively inhibits Class II HDAC isoenzymes. tandfonline.comwikipedia.orgmedchemexpress.com Its inhibitory activity extends to HDAC4, HDAC5, HDAC7, HDAC9, and HDAC10. medchemexpress.commedchemexpress.com The inhibitory constants (Ki) for Class II isoenzymes are reported to be between 16 and 247 nM. medchemexpress.commedchemexpress.com

Table 2: Inhibitory Activity of Pracinostat against Class II HDAC Isoenzymes

| Isoenzyme | IC50 (nM) |

|---|---|

| HDAC4 | 56 |

| HDAC5 | 47 |

| HDAC7 | 137 |

| HDAC9 | 70 |

| HDAC10 | 40 |

Data sourced from MedchemExpress medchemexpress.com

The inhibitory action of Pracinostat includes the Class IV isoenzyme, HDAC11. tandfonline.commedchemexpress.commedchemexpress.com It has been shown to inhibit HDAC11 with a reported Ki of 43 nM and an IC50 of 93 nM. medchemexpress.commedchemexpress.comselleckchem.com However, some studies suggest that the potency of Pracinostat against HDAC11 might be less effective when using different substrates in activity assays. acs.org

While Pracinostat is a pan-HDAC inhibitor, it exhibits differential activity towards certain isoenzymes. It is notably less potent against HDAC6, a Class IIb enzyme, with a significantly higher IC50 value of 1008 nM compared to other isoenzymes. wikipedia.orgmedchemexpress.com Furthermore, Pracinostat shows no inhibitory activity against the Class III isoenzyme SIRT1, which is a NAD+-dependent deacetylase. medchemexpress.commedchemexpress.com This selectivity highlights the nuanced inhibitory profile of the compound.

Non-Histone Protein Targets and Their Functional Implications

The effects of Pracinostat are not limited to histone proteins. HDACs deacetylate numerous non-histone proteins, and by inhibiting these enzymes, Pracinostat influences the acetylation status and function of these proteins, which are involved in various cellular processes. aacrjournals.orgashpublications.orgresearchgate.net

A significant non-histone target of Pracinostat is the Metallo-β-lactamase Domain-Containing Protein 2 (MBLAC2). medchemexpress.commedchemexpress.comszabo-scandic.com Pracinostat has been found to inhibit the hydrolase activity of MBLAC2 with high potency, exhibiting an EC50 value below 10 nM. medchemexpress.commedchemexpress.commedchemexpress.comszabo-scandic.comszabo-scandic.com This off-target activity is a common feature among hydroxamate-based HDAC inhibitors. medchemexpress.com The functional consequences of MBLAC2 inhibition by Pracinostat are an area of ongoing research.

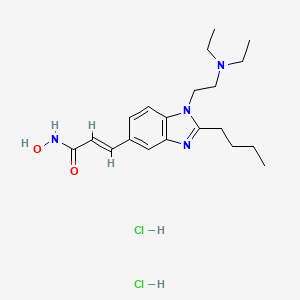

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H32Cl2N4O2 |

|---|---|

Molecular Weight |

431.4 g/mol |

IUPAC Name |

(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide;dihydrochloride |

InChI |

InChI=1S/C20H30N4O2.2ClH/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3;;/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25);2*1H/b12-10+;; |

InChI Key |

CHLPUMOYKYJFFH-PFNYCKIMSA-N |

Isomeric SMILES |

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO.Cl.Cl |

Canonical SMILES |

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO.Cl.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Pracinostat Hydrochloride

Non-Histone Protein Targets and Their Functional Implications

Cytochrome P450 Enzyme Modulation

Pracinostat (B612167) hydrochloride exhibits a specific interaction profile with the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of various xenobiotics, including drugs. In vitro studies have demonstrated that pracinostat is primarily metabolized by CYP3A4 and CYP1A2. nih.govresearchgate.net While it shows inhibitory activity against CYP2C19 with a half-maximal inhibitory concentration (IC50) of 5.8 µM, it does not exert significant inhibition on other major CYP isoforms such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4 at concentrations exceeding 25 µM. nih.govresearchgate.netmedchemexpress.com This selective inhibition profile is a key characteristic of its metabolic interactions.

Inhibitory Profile of Pracinostat on Human Cytochrome P450 (CYP) Enzymes

| Enzyme | Inhibitory Effect | IC50 Value |

|---|---|---|

| CYP2C19 | Inhibited | 5.8 µM nih.govresearchgate.netmedchemexpress.com |

| CYP1A2 | Not significantly inhibited | >25 µM nih.govresearchgate.net |

| CYP2C9 | Not significantly inhibited | >25 µM nih.govresearchgate.net |

| CYP2D6 | Not significantly inhibited | >25 µM nih.govresearchgate.net |

| CYP3A4 | Not significantly inhibited | >25 µM nih.govresearchgate.net |

Downstream Molecular and Cellular Events

The primary mechanism of pracinostat's action involves the inhibition of HDAC enzymes, which triggers a series of downstream molecular and cellular changes.

Induction of Histone Acetylation and Chromatin Remodeling

As a pan-HDAC inhibitor, pracinostat targets class I, II, and IV HDACs. tandfonline.com The inhibition of these enzymes leads to an accumulation of acetyl groups on the lysine (B10760008) residues of histone proteins, particularly histones H3 and H4. nih.govnih.gov This hyperacetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA. Consequently, the condensed chromatin structure relaxes, a process known as chromatin remodeling. drugbank.com This "opening" of the chromatin allows transcription factors and other regulatory proteins to access gene promoter regions that were previously inaccessible, leading to the activation of gene expression. nih.gov

Modulation of Gene Transcription and Gene Expression Profiles

The chromatin remodeling induced by pracinostat results in significant changes in gene transcription and expression profiles. A key outcome is the reactivation of tumor suppressor genes that are often silenced in cancer cells. aacrjournals.org For instance, pracinostat treatment has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest. tandfonline.comaacrjournals.orgfrontiersin.orgiiarjournals.org It also restores the expression of the active, hypophosphorylated form of the retinoblastoma protein (RB1) and reactivates Activating Transcription Factor 3 (ATF3) expression. aacrjournals.orgmonash.edu

Conversely, pracinostat can downregulate the expression of genes involved in tumor progression and metastasis. Studies have shown that it can reverse the epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating N-cadherin and vimentin. nih.gov Furthermore, it decreases the expression of matrix metalloproteinases MMP2 and MMP9, which are critical for cancer cell invasion and migration. nih.gov

Modulation of Gene and Protein Expression by Pracinostat

| Gene/Protein | Effect of Pracinostat | Associated Function |

|---|---|---|

| p21 (CDKN1A) | Upregulation/Reactivation | Cell cycle arrest tandfonline.comaacrjournals.orgfrontiersin.orgiiarjournals.org |

| RB1 | Restoration of active form | Tumor suppression aacrjournals.org |

| ATF3 | Reactivation | Tumor suppression/Stress response aacrjournals.orgmonash.edu |

| E-cadherin | Upregulation | Cell adhesion, EMT reversal nih.gov |

| N-cadherin | Downregulation | EMT marker nih.gov |

| Vimentin | Downregulation | EMT marker nih.gov |

| MMP2 | Downregulation | Extracellular matrix degradation, invasion nih.gov |

| MMP9 | Downregulation | Extracellular matrix degradation, invasion nih.gov |

| Fibronectin (FN1) | Downregulation | Cell adhesion, migration researchgate.net |

Regulation of Cellular Signaling Pathways

Pracinostat's influence extends to the modulation of key signaling pathways that are frequently dysregulated in cancer.

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for cell growth and differentiation. Pracinostat has been shown to downregulate this pathway, particularly in cancer cells harboring JAK2 mutations. researchgate.netfrontiersin.org It achieves this by decreasing the levels of phosphorylated (active) JAK2 and its downstream effectors, STAT3 and STAT5. nih.govuni.luresearchgate.net Specifically, pracinostat treatment leads to reduced phosphorylation of STAT3 and STAT5 at their activating tyrosine residues (e.g., Y694 for STAT5). uni.luresearchgate.net This inactivation blocks their ability to bind to DNA and regulate the transcription of target genes. nih.gov In some cellular contexts, pracinostat also reduces the total protein levels of JAK2 and STAT5. uni.luresearchgate.net

The FMS-like tyrosine kinase 3 (FLT3) signaling pathway is another critical driver of proliferation in certain hematologic malignancies, especially those with internal tandem duplication (ITD) mutations in the FLT3 gene. Pracinostat effectively diminishes FLT3 signaling, with a pronounced effect in FLT3-ITD cell lines. researchgate.netresearchgate.net The mechanism involves a reduction in the total levels of the FLT3 protein and a decrease in its autophosphorylation. uni.luresearchgate.net Consequently, the phosphorylation of downstream signaling proteins, such as STAT5, is also inhibited. uni.luoncotarget.com This disruption of the FLT3 signaling cascade contributes to the anti-proliferative effects of pracinostat in susceptible cancer cells. researchgate.net

Impact on Cell Cycle Regulation (e.g., S and G2/M phase arrest)

Pracinostat hydrochloride, a potent histone deacetylase (HDAC) inhibitor, exerts significant effects on cell cycle progression in malignant cells, primarily by inducing cell cycle arrest. drugbank.comnih.gov This interruption of the normal cell division process is a key component of its antitumor activity. Research across various cancer types has demonstrated that pracinostat treatment leads to the accumulation of cells in specific phases of the cell cycle, thereby preventing them from completing division and proliferation.

In studies involving diffuse large B-cell lymphoma (DLBCL), pracinostat was found to predominantly provoke cell cycle arrest in the S and G2/M phases. researchgate.net The specific phase of arrest appears to be context-dependent, with S-phase arrest being more associated with the OxPhos (oxidative phosphorylation) subtype of DLBCL, while G2/M arrest was more characteristic of the BCR (B-cell receptor) subtype. researchgate.net The arrest at these checkpoints indicates that pracinostat disrupts the cellular processes involved in DNA synthesis (S phase) and the preparation for mitosis (G2/M phase).

The mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins. As an HDAC inhibitor, pracinostat's primary action is to increase histone acetylation, which alters chromatin structure and the transcription of various genes, including those that regulate the cell cycle. nih.gov While the precise downstream targets of pracinostat can vary between cell types, HDAC inhibitors are known to influence the expression and activity of proteins like cyclins and cyclin-dependent kinases (CDKs), which are critical for driving the cell cycle forward. frontiersin.org For instance, G2/M phase arrest is often linked to the downregulation of the Cyclin B1/CDK1 complex, a mechanism observed with other compounds that induce a similar cell cycle block. frontiersin.org By preventing the activation of these crucial kinases, pracinostat effectively halts the cell's progression into mitosis.

Induction of Apoptosis in Transformed Cell Lines

A fundamental mechanism of pracinostat's anticancer effect is its ability to induce apoptosis, or programmed cell death, in a variety of transformed cell lines. drugbank.comselleckchem.comselleckchem.com This process eliminates malignant cells and is a hallmark of effective cancer therapies. Pracinostat has demonstrated the capacity to trigger apoptosis across both hematological malignancies and solid tumors.

In human glioma cell lines, treatment with pracinostat resulted in a clear induction of apoptosis. nih.gov Similarly, in studies on colorectal cancer (CRC) cells, pracinostat was shown to suppress cancer growth by initiating apoptosis. nih.gov The molecular mechanism in CRC cells was found to be dependent on dynamin-related protein 1 (Drp1). nih.gov Further investigation revealed that pracinostat treatment led to an increase in the cleaved, active forms of caspase 3 and Poly (ADP-ribose) polymerase (PARP), which are central executioners of the apoptotic cascade. nih.gov The cleavage of these proteins signifies the activation of a signaling pathway that systematically dismantles the cell.

Research on acute myeloid leukemia (AML) has shown that while pracinostat as a single agent can induce apoptosis, its combination with other targeted agents, such as the JAK2 inhibitor pacritinib (B611967), leads to a synergistic increase in apoptotic cell death. researchgate.net In diffuse large B-cell lymphoma (DLBCL) cell lines, pracinostat's ability to induce apoptosis was also confirmed, although the extent varied between different cell lines, with pronounced apoptosis observed in a subset of the tested lines. researchgate.net

The initiation of apoptosis by pracinostat is a direct consequence of its action as an HDAC inhibitor. By altering gene expression, pracinostat can upregulate pro-apoptotic genes and downregulate anti-apoptotic genes, tipping the cellular balance towards death.

Inhibition of Cellular Proliferation

This compound is a potent inhibitor of cellular proliferation across a wide spectrum of cancer cell lines. researchgate.net This anti-proliferative activity is a direct outcome of its effects on the cell cycle and apoptosis. By halting cell division and inducing cell death, pracinostat effectively curbs the expansion of tumor cell populations. medchemexpress.comresearchgate.nettargetmol.compatsnap.com

The efficacy of pracinostat's anti-proliferative action has been quantified in numerous studies through the determination of IC50 values, which represent the concentration of the drug required to inhibit cell proliferation by 50%. In various AML cell lines, pracinostat potently inhibited cell proliferation, with IC50 values demonstrating significant activity. researchgate.net It has also shown strong anti-proliferative effects against cell lines derived from other hematological cancers, such as leukemia and cutaneous T-cell lymphoma, with IC50 values in the nanomolar range, varying from 50 nM in H9 cells to 170 nM in HEL92.1.7 cells.

The compound's activity extends to solid tumor cell lines as well. For example, pracinostat demonstrated potent activity against A2780 (ovarian), COLO 205 (colon), HCT-116 (colon), and PC-3 (prostate) cells, with IC50 values of 0.48, 0.56, 0.48, and 0.34 µM, respectively. medchemexpress.com It also effectively inhibited the proliferation of ALK-addicted H2228 non-small cell lung cancer cells and human glioma cells. nih.gov

Notably, pracinostat exhibits a degree of selectivity for transformed cells, as it did not inhibit the proliferation of normal human dermal fibroblasts at concentrations up to 100 µM, suggesting a therapeutic window where cancer cells are more sensitive to its effects than normal cells. medchemexpress.com

Interactive Data Table: IC50 Values of Pracinostat in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Source |

| A2780 | Ovarian Cancer | 0.48 | medchemexpress.com |

| COLO 205 | Colon Cancer | 0.56 | medchemexpress.com |

| HCT-116 | Colon Cancer | 0.48 | medchemexpress.com |

| PC-3 | Prostate Cancer | 0.34 | medchemexpress.com |

| HL-60 | Acute Myeloid Leukemia | 0.07 | medchemexpress.com |

| H9 | T-cell Lymphoma | 0.05 | |

| HEL92.1.7 | Erythroleukemia | 0.17 | |

| MV4-11 | Acute Myeloid Leukemia | 0.051 | researchgate.net |

| MOLM-13 | Acute Myeloid Leukemia | 0.024 | researchgate.net |

| SET-2 | Acute Megakaryoblastic Leukemia | 0.166 | researchgate.net |

| HEL | Erythroleukemia | 0.171 | researchgate.net |

Preclinical Research Applications and Findings

In Vitro Studies in Cancer Cell Line Models

In vitro research using cancer cell lines has been fundamental in characterizing the pharmacological profile of pracinostat (B612167).

Anti-proliferative Activity Across Diverse Malignancies

Pracinostat has demonstrated significant anti-proliferative effects in a wide array of cancer cell lines, encompassing both hematological and solid tumors. biocrick.com

Hematological Malignancies

Pracinostat has shown robust activity against various hematological cancer cell lines.

Acute Myeloid Leukemia (AML) Cell Lines: Pracinostat potently inhibits the proliferation of various AML subtypes. medchemexpress.comnih.gov Studies have shown its effectiveness in cell lines such as HL-60 and MV-4-11. aacrjournals.org In a panel of 11 AML cell lines, which covered most subtypes of AML, the IC50 values for cell proliferation ranged from 70 to 560 nM. nih.gov Pracinostat has also demonstrated synergistic effects when combined with the JAK2 inhibitor pacritinib (B611967) in JAK2V617F or FLT3-ITD AML cell lines. medchemexpress.comnih.gov

Lymphoma Cell Lines: Extensive screening of 60 lymphoma cell lines, including 25 from Diffuse Large B-cell Lymphoma (DLBCL), revealed robust anti-proliferative activity across all tested histologies. ashpublications.orgnih.gov The median 50% inhibitory concentration (IC50) was 243 nM. nih.gov The activity of pracinostat was found to be comparable across different lymphoma subtypes. ashpublications.orgnih.gov

Cutaneous T-cell Lymphoma (CTCL) Cell Lines: Pracinostat has shown significant antiproliferative activity against CTCL cells. targetmol.com For instance, the IC50 value in H9 cells, a CTCL cell line, was reported to be 50 nM. targetmol.com

Solid Tumor Cell Lines

Pracinostat has also been evaluated for its efficacy in various solid tumor cell lines.

Colorectal Cancer (CRC) Cell Lines: Pracinostat has demonstrated significant anti-proliferative activity against colorectal cancer cell lines. bpsbioscience.com In the HCT-116 colon cancer cell line, pracinostat showed an IC50 of 0.48 µM. tandfonline.commedchemexpress.com It has also been shown to decrease the cell viability of both HCT116 and HT29 cells in a dose- and time-dependent manner. nih.gov

Prostate Cancer Cell Lines: Studies have shown that pracinostat is effective against prostate cancer cell lines. The PC-3 cell line exhibited an IC50 value of 0.34 µM. medchemexpress.combpsbioscience.combpsbioscience.com It's noteworthy that androgen receptor-null (AR-) prostate cancer cell lines like PC3 and DU145 have been found to have higher HDAC activity compared to AR+ cell lines. mdpi.com

Ovarian Cancer Cell Lines: Pracinostat has shown potent activity against the A2780 ovarian cancer cell line, with a reported IC50 value of 0.48 µM. medchemexpress.combpsbioscience.combpsbioscience.com

Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines: Research has indicated that pracinostat can enhance the radiosensitivity of HNSCC cells. nih.gov In FaDu cells, a type of HNSCC cell line, pracinostat treatment led to a decrease in cell viability. researchgate.net

Determination of Half Maximal Inhibitory Concentrations (IC50 values)

The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for pracinostat have been determined across a wide range of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Hematological Malignancies | |||

| HL-60 | Acute Myeloid Leukemia | 0.07 | medchemexpress.com |

| MV-4-11 | Acute Myeloid Leukemia | 0.093 | aacrjournals.org |

| HEL92.1.7 | Leukemia | 0.17 | targetmol.com |

| H9 | Cutaneous T-cell Lymphoma | 0.05 | targetmol.com |

| Lymphoma (Median) | Lymphoma | 0.243 | ashpublications.orgnih.gov |

| Solid Tumors | |||

| HCT-116 | Colorectal Cancer | 0.48 | tandfonline.commedchemexpress.combpsbioscience.com |

| HT29 | Colorectal Cancer | 0.68 | nih.gov |

| COLO 205 | Colorectal Cancer | 0.56 | medchemexpress.combpsbioscience.com |

| PC-3 | Prostate Cancer | 0.34 | medchemexpress.combpsbioscience.combpsbioscience.com |

| A2780 | Ovarian Cancer | 0.48 | medchemexpress.combpsbioscience.combpsbioscience.com |

Mechanistic Studies on Cell Cycle Progression and Apoptosis Induction

Pracinostat's anti-proliferative effects are mediated through the induction of cell cycle arrest and apoptosis. aacrjournals.org In bladder cancer cell lines, pracinostat treatment led to G0/G1 phase arrest. aacrjournals.org In some Diffuse Large B-cell Lymphoma (DLBCL) cell lines, pracinostat induced a G2/M arrest. aacrjournals.org Furthermore, studies in both hematological and solid tumor models have demonstrated that pracinostat treatment leads to the induction of apoptosis. For instance, in colorectal cancer cells, pracinostat was shown to induce apoptosis in a manner dependent on dynamin-related protein 1 (Drp1). nih.gov In AML cell lines, pracinostat's combination with pacritinib resulted in increased apoptosis. medchemexpress.comnih.gov

Investigations into Differential Sensitivity Among Cancer Subtypes

Research has revealed differential sensitivity to pracinostat among various cancer subtypes, particularly within Diffuse Large B-cell Lymphoma (DLBCL).

In Vivo Studies in Preclinical Animal Models

Pracinostat hydrochloride has been extensively evaluated in various preclinical animal models to determine its therapeutic potential against different forms of cancer. These in vivo studies have been crucial in understanding its efficacy, mechanism of action, and effects on tumor progression.

The antitumor activity of pracinostat has been demonstrated in multiple xenograft models, where human cancer cells are implanted into immunocompromised mice.

Colorectal Cancer (CRC) Xenografts: In models using HCT-116 human colorectal cancer cells, pracinostat has shown significant, dose-dependent inhibition of tumor growth. medchemexpress.com Studies have confirmed its anticancer effect in HCT116 xenograft models, observing a notable decrease in tumor volume and weight following treatment. nih.gov The compound is noted to selectively accumulate in tumor tissue, enhancing its localized efficacy. medchemexpress.com

Acute Myeloid Leukemia (AML) Xenografts: Pracinostat has demonstrated considerable activity in AML xenograft models. nih.gov In mice bearing MV4-11 AML xenografts, treatment resulted in substantial tumor growth inhibition. medchemexpress.com Further studies have shown its efficacy in various AML models, including those with specific genetic mutations like JAK2V617F (SET-2 model) and FLT3-ITD (MOLM-13 model). researchgate.net When used in combination with the JAK2/FLT3 inhibitor pacritinib, pracinostat showed synergistic effects in vivo. medchemexpress.comresearchgate.net

Lymphoma Xenografts: The antilymphoma activity of pracinostat was evaluated in Diffuse Large B-cell Lymphoma (DLBCL) xenograft models. nih.govnih.gov In a TMD8 xenograft model, pracinostat administration led to a significant delay in tumor growth. nih.gov However, in a U2932 xenograft model, the compound only showed a trend towards reducing tumor growth that was not statistically significant. nih.gov These findings suggest that the sensitivity to pracinostat can vary among different subtypes of lymphoma. nih.govnih.gov

Beyond xenografts, pracinostat has been tested in genetic mouse models that spontaneously develop cancer, closely mimicking human disease progression. The Apcmin/+ mouse, a model for early-stage colon cancer and human familial adenomatous polyposis, has been a key tool in these investigations. selleckchem.comnih.govnih.gov In the Apcmin mouse model, oral administration of pracinostat markedly reduced the number of adenomas (tumors). selleckchem.comtargetmol.comlabmartgh.com This demonstrates its potential to inhibit the formation and progression of intestinal neoplasia. medchemexpress.comtargetmol.com

A primary endpoint in preclinical in vivo studies is the assessment of Tumor Growth Inhibition (TGI). Pracinostat has consistently demonstrated potent TGI across various cancer models.

In HCT-116 colorectal cancer xenografts, pracinostat achieved a TGI of 94%, which was found to be superior to the TGI of 48% observed with the histone deacetylase inhibitor SAHA (vorinostat). labmartgh.comselleckchem.com

In an AML model using MV4-11 cells, pracinostat induced a significant TGI of 59% and 116% at different dose levels. medchemexpress.com

In a TMD8 lymphoma xenograft model, tumors in mice treated with pracinostat were 30% smaller than those in the control group, indicating effective slowing of tumor growth. nih.gov

Studies on breast cancer xenografts also confirmed that pracinostat significantly inhibited tumor growth in vivo. nih.gov

Table 1: Efficacy of Pracinostat in Preclinical Animal Models

| Model Type | Cancer Type | Cell Line/Model Name | Key Efficacy Findings | Citations |

|---|---|---|---|---|

| Xenograft | Colorectal Cancer | HCT-116 | Significant dose-dependent tumor growth inhibition; TGI of 94%. | medchemexpress.comlabmartgh.comselleckchem.com |

| Xenograft | Acute Myeloid Leukemia (AML) | MV4-11 | Significant TGI of 59% and 116%. | medchemexpress.com |

| Xenograft | Acute Myeloid Leukemia (AML) | SET-2, MOLM-13 | Synergy on tumor growth when combined with pacritinib. | researchgate.net |

| Xenograft | Lymphoma (DLBCL) | TMD8 | Significantly delayed tumor growth; tumors 30% smaller than control. | nih.gov |

| Genetic Model | Colon Cancer | Apcmin/+ Mouse | Markedly reduced the number of tumors/adenomas. | medchemexpress.comselleckchem.comtargetmol.com |

The ability of a therapeutic agent to inhibit metastasis is critical for treating advanced cancers. Preclinical studies have indicated that pracinostat possesses anti-metastatic properties.

In a spontaneous metastasis model of breast cancer, pracinostat significantly inhibited cancer metastasis. nih.gov This effect was linked to the inactivation of the IL-6/STAT3 signaling pathway and the subsequent decrease in STAT3-dependent target genes, including MMP2 and MMP9, which are crucial for invasion and metastasis. nih.gov

In AML models, the combination of pracinostat and pacritinib resulted in a reduction of metastases, highlighting a synergistic anti-metastatic effect. researchgate.net

Pharmacodynamic markers are used to confirm that a drug is engaging its target and eliciting a biological response. For pracinostat, a key pharmacodynamic marker is the level of histone acetylation. As a histone deacetylase (HDAC) inhibitor, pracinostat's mechanism involves blocking HDAC enzymes, leading to the accumulation of acetylated histones. drugbank.comwikipedia.org This alters chromatin structure and activates the transcription of tumor suppressor genes. wikipedia.org

In vivo studies have successfully used histone acetylation as a biomarker. Pracinostat was found to selectively accumulate in tumor tissues, which correlated with increased and prolonged levels of histone acetylation within the tumor. semanticscholar.org This enhanced histone acetylation in tumor tissue was directly linked to the high tumor growth inhibition observed in mice. semanticscholar.org In breast cancer models, treatment with pracinostat led to an increase in the levels of acetylated histone H3 and H4. nih.gov Western blot analysis has been a common method to confirm the increased acetylation of both histone and non-histone proteins in tumor cells following treatment. nih.govnih.gov

Table 2: Anti-Metastatic and Pharmacodynamic Effects of Pracinostat

| Effect Studied | Cancer Type | Animal Model | Key Findings | Citations |

|---|---|---|---|---|

| Anti-metastatic Potential | Breast Cancer | Spontaneous metastasis model | Significantly inhibited metastasis; linked to inactivation of IL-6/STAT3 signaling and reduced MMP2/MMP9. | nih.gov |

| Anti-metastatic Potential | Acute Myeloid Leukemia (AML) | Xenograft models | Reduction of metastases when combined with pacritinib. | researchgate.net |

| Pharmacodynamic Marker | Multiple | Xenograft models | Selectively accumulated in tumors, leading to increased and prolonged histone acetylation. | semanticscholar.org |

| Pharmacodynamic Marker | Breast Cancer | Xenograft model | Increased levels of acetylated histone H3 and H4. | nih.gov |

Combinatorial Preclinical Strategies and Synergistic Effects

Rationales for Combination Therapies Based on Molecular Interplay

The rationale for employing Pracinostat (B612167) in combination with other anticancer agents is rooted in the multifaceted nature of cancer biology and the potential for synergistic interactions at a molecular level. As a pan-histone deacetylase (HDAC) inhibitor, Pracinostat induces chromatin relaxation, which can reactivate the expression of aberrantly silenced genes, including those involved in cell-cycle arrest, differentiation, and apoptosis. nih.gov However, cancer cells often utilize multiple, redundant signaling pathways to maintain their survival and proliferation. Consequently, inhibiting a single target with a monotherapy may have limited efficacy or lead to the development of resistance. osti.govresearchgate.net

Combination strategies are designed to target distinct but complementary cellular pathways simultaneously. For instance, combining Pracinostat with agents that target specific oncogenic kinases or other epigenetic regulators can create a multi-pronged attack on cancer cells. nih.govmdpi.com This approach can lead to enhanced antitumor activity, where the combined effect is greater than the sum of the effects of each individual agent. nih.gov Preclinical studies have shown that Pracinostat can act synergistically with various cytotoxic and targeted anti-cancer drugs. clinicaltrials.gov The molecular basis for this synergy often involves one agent potentiating the effect of the other; for example, by altering chromatin structure, Pracinostat may increase the accessibility of DNA to other drugs, such as DNA hypomethylating agents or topoisomerase inhibitors. mednexus.org This strategy of rational combination therapy aims to achieve a more profound and durable response by preventing escape through alternative signaling pathways. nih.govtandfonline.com

Synergistic Interactions with Other Epigenetic Modifiers

Preclinical investigations have demonstrated a strong synergistic relationship between Pracinostat and DNA methyltransferase (DNMT) inhibitors, such as 5-Azacitidine (AZA). clinicaltrials.govresearchgate.net This synergy has been observed in various hematologic malignancy models. nih.gov In preclinical studies involving acute myeloid leukemia (AML), the combination of Pracinostat and AZA has shown promising results, forming the basis for subsequent clinical evaluations. clinicaltrials.govnih.gov Similarly, in models of diffuse large B-cell lymphoma (DLBCL), the combination of Pracinostat and 5-Azacitidine showed beneficial synergistic effects in two out of four cell lines tested. nih.govresearchgate.netaacrjournals.org These preclinical findings highlight that the dual epigenetic modulation achieved by co-administering an HDAC inhibitor and a DNMT inhibitor can lead to enhanced antineoplastic activity compared to either agent alone. nih.govresearchgate.net

The synergistic anti-leukemic effect of combining Pracinostat with DNMT inhibitors is based on their complementary roles in epigenetic regulation. mednexus.org In cancer, gene silencing is often maintained by two key epigenetic mechanisms: DNA hypermethylation and histone deacetylation. Densely methylated genes are typically inaccessible for transcription. nih.gov DNMT inhibitors like 5-Azacitidine work by inhibiting DNA methyltransferases, leading to passive demethylation of DNA during replication and making gene re-expression possible. dovepress.com

HDAC inhibitors, such as Pracinostat, promote the accumulation of acetyl groups on histone proteins, which neutralizes their positive charge and relaxes the chromatin structure. nih.govdrugbank.com It is hypothesized that this "opening" of the chromatin architecture allows for more extensive access of other agents to the DNA. mednexus.org In vitro studies have indicated that HDAC inhibitors alone may not be sufficient to reactivate the transcription of densely methylated genes without prior treatment with a DNMT inhibitor, highlighting the dominant role of DNA methylation in epigenetic silencing. nih.gov Therefore, the combination of a DNMT inhibitor to reverse DNA hypermethylation and an HDAC inhibitor to create a more permissive chromatin state can work synergistically to induce the re-expression of silenced tumor suppressor genes, leading to enhanced cell apoptosis and inhibition of cell proliferation. mednexus.org

Synergism with Targeted Therapies

Pracinostat has demonstrated significant synergy when combined with the Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, Pacritinib (B611967), in preclinical models of Acute Myeloid Leukemia (AML). osti.govresearchgate.netnih.gov This combination has been shown to be particularly effective in AML cells harboring specific mutations, such as JAK2-V617F or FLT3-internal tandem duplication (FLT3-ITD). nih.govnih.gov

In vitro studies revealed that while both Pracinostat and Pacritinib can individually inhibit signaling through the JAK-STAT and FLT3 pathways, their combination leads to a more complete inhibition of downstream signaling, particularly of STAT5. nih.govtandfonline.com This enhanced signaling blockade translates to synergistic effects on decreasing cell proliferation and inducing apoptosis in AML cell lines. researchgate.netnih.govnih.gov

The synergy observed in vitro was also confirmed in in vivo AML models. osti.govresearchgate.netnih.gov In both a SET-2 megakaryoblastic AML mouse model (with a JAK2-V617F mutation) and a MOLM-13 model (driven by FLT3-ITD), the combination of Pracinostat and Pacritinib resulted in synergistic inhibition of tumor growth and a reduction in metastases. osti.govresearchgate.netnih.govresearchgate.net Furthermore, the combination therapy synergistically decreased JAK2 or FLT3 signaling, depending on the specific mutational context of the AML model. osti.govnih.govnih.gov An additional finding was the normalization of several plasma cytokines and growth factors that were elevated by tumor growth, providing a strong rationale for this combination therapy in AML patients, especially those with JAK2 or FLT3 mutations. nih.govnih.govtandfonline.combiocrick.commedchemexpress.com

| Preclinical Model | Key Mutation | Observed Synergistic Effects | Reference |

|---|---|---|---|

| SET-2 (Megakaryoblastic AML) | JAK2-V617F | Inhibition of tumor growth, reduction of metastases, decreased JAK2/STAT5 signaling. | osti.govresearchgate.netnih.govresearchgate.net |

| MOLM-13 (AML) | FLT3-ITD | Inhibition of tumor growth, decreased FLT3 signaling, complete inhibition of downstream STAT5 signaling. | osti.govresearchgate.netnih.govnih.gov |

| Various AML Cell Lines | JAK2-V617F or FLT3-ITD | Decreased cell proliferation, increased apoptosis, downregulation of LMO2 transcription factor. | researchgate.netnih.govtandfonline.comnih.govmedchemexpress.commedchemexpress.com |

| In Vivo Xenograft Models | JAK2 or FLT3 mutations | Normalization of tumor-induced plasma cytokines/chemokines (e.g., MCP-1). | nih.govtandfonline.comnih.govbiocrick.com |

Preclinical studies have identified a potent synergistic relationship between Pracinostat and the B-cell lymphoma 2 (BCL2) inhibitor, Venetoclax. nih.gov In a screening of ten different anti-lymphoma agents, Venetoclax was found to be the most effective combination partner for Pracinostat across four tested diffuse large B-cell lymphoma (DLBCL) cell lines, with the combination being synergistic in all of them. nih.govashpublications.org

The combination of Pracinostat and Venetoclax was shown to be beneficial in multiple DLBCL cell lines. researchgate.netaacrjournals.org The underlying mechanism for this synergy may be multifactorial. One hypothesis suggests that the production of reactive oxygen species (ROS) triggered by Venetoclax in lymphoma cells could contribute to the synergistic effect when combined with an HDAC inhibitor like Pracinostat. nih.gov The robust preclinical data supports the rationale for combining Pracinostat with BCL2 inhibitors as a potential therapeutic strategy for certain types of lymphoma. nih.govaml-hub.com

| Cancer Type | Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| Diffuse Large B-Cell Lymphoma (DLBCL) | 4 DLBCL cell lines | Synergistic antiproliferative activity in all tested lines. | nih.govashpublications.org |

| Diffuse Large B-Cell Lymphoma (DLBCL) | 3/3 DLBCL cell lines | Beneficial combination effect. | researchgate.netaacrjournals.org |

Dual ALK/HDAC Inhibition Strategies in Cancer Models

The development of dual-target inhibitors, which can modulate multiple signaling pathways with a single molecule, represents an innovative strategy in cancer therapy. Research has explored the design of novel compounds that simultaneously inhibit both anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), leveraging the structure of pracinostat as a scaffold for the HDAC-inhibitory component. nih.govnih.gov

A series of novel benzimidazole (B57391) derivatives were designed and synthesized based on the structures of a known orally available ALK inhibitor and pracinostat. nih.govnih.gov This approach aimed to create a new chemical entity capable of exerting anti-tumor effects through two distinct but complementary mechanisms. The synergistic effect of combining ALK and HDAC inhibitors has been previously shown to be effective in overcoming resistance. nih.gov

One promising compound from this series, designated as compound 3b , features a 2-acyliminobenzimidazole moiety and a hydroxamic acid side chain, characteristic of many HDAC inhibitors. nih.govnih.gov In enzymatic assays, compound 3b demonstrated potent inhibitory activity against both ALK and HDAC6. nih.govnih.gov Notably, it also showed efficacy against various ALK mutants known to confer resistance to the ALK inhibitor crizotinib, such as the L1196M mutant. nih.govnih.gov

Preclinical evaluation in cancer cell lines revealed that compound 3b inhibited the proliferation of several cancer cell lines, including H2228 non-small cell lung cancer (NSCLC) cells, which are known to be ALK-addicted. nih.govnih.gov Furthermore, in vivo studies using a human A549 xenograft model in BALB/c nude mice demonstrated significant anti-tumor activity. nih.govnih.gov Administration of compound 3b resulted in substantial tumor growth inhibition without a significant impact on the mean body weight of the mice, suggesting a favorable tolerability profile. nih.govnih.gov These findings validate the dual ALK/HDAC inhibition strategy as a promising avenue for developing new anti-cancer agents. nih.govnih.gov

Table 1: In Vitro Inhibitory Activity of Dual ALK/HDAC Inhibitor (Compound 3b)

| Target | IC50 | Cell Line Context |

|---|---|---|

| ALK | 16 nM | Enzymatic Assay |

| HDAC6 | 1.03 µM | Enzymatic Assay |

| ALK L1196M Mutant | 4.9 nM | Enzymatic Assay |

| H2228 (NSCLC) | Proliferation Inhibition | Cell-based Assay |

Enhancement of Radiosensitivity in Preclinical Models

Pracinostat has been identified as a potential radiosensitizer, a compound that can make cancer cells more susceptible to the cell-killing effects of radiation therapy. nih.govnih.gov This has been demonstrated in preclinical models of head and neck squamous cell carcinoma (HNSCC), a cancer type where radiotherapy is a primary treatment modality but can be limited by radioresistance, especially in human papillomavirus (HPV)-negative cases. nih.govnih.gov

In a targeted drug screen utilizing a three-dimensional (3D) spheroid model of HNSCC (FaDu cell line), pracinostat was identified as an effective agent for enhancing sensitivity to X-ray irradiation. nih.gov Subsequent validation experiments confirmed this radiosensitizing effect in both 3D and 2D models of various HPV-negative HNSCC cell lines, including FaDu, A253, and UMSCC11b. nih.gov

The mechanism underlying this enhanced radiosensitivity is attributed to the suppression of DNA repair processes. nih.govnih.gov Specifically, the combination of pracinostat with radiation leads to the inhibition of DNA double-strand break repair. nih.gov This was demonstrated through neutral comet assays and γH2AX foci analysis, which are methods to detect DNA damage. nih.gov By impairing the cancer cells' ability to repair the DNA damage induced by radiation, pracinostat leads to more effective cancer cell killing. nih.gov

These findings suggest that combining pracinostat with radiotherapy could be a viable therapeutic strategy for HNSCC, potentially overcoming the treatment resistance that is often observed in this cancer type. nih.gov

Table 2: Preclinical Models Demonstrating Radiosensitizing Effects of Pracinostat

| Cancer Type | Cell Lines | Model Type | Key Finding |

|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) | FaDu, A253, UMSCC11b | 2D and 3D Spheroid | Enhanced radiosensitivity |

| HNSCC | FaDu | 3D Spheroid | Suppression of tumor growth with radiation |

Data sourced from scientific literature. nih.gov

Preclinical Pharmacokinetic and Metabolic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species

The preclinical ADME properties of pracinostat (B612167) have been characterized to support its development as an oral drug candidate. researchgate.netnih.gov Pracinostat demonstrates high aqueous solubility and high permeability, as determined by Caco-2 cell assays, suggesting a high potential for intestinal absorption. semanticscholar.orgnih.gov It is classified as a Biopharmaceutics Classification System (BCS) class 1 compound. semanticscholar.org

Plasma protein binding of pracinostat is relatively uniform across different species, ranging from approximately 84% to 94% in mice, rats, dogs, and humans. researchgate.netnih.gov The blood-to-plasma ratio in human blood is approximately 1.0. researchgate.netnih.gov

Pracinostat exhibits a high volume of distribution at a steady state in preclinical species, with values of 3.5 L/kg in mice, 1.7 L/kg in rats, and 4.2 L/kg in dogs. researchgate.netnih.gov The compound also shows high systemic clearance relative to liver blood flow in these species. researchgate.netnih.gov

Metabolic Stability and Metabolite Identification in Liver Microsomes

Metabolic stability studies using liver microsomes from different species have been conducted to understand the metabolic fate of pracinostat. researchgate.netnih.gov

Metabolic Stability

The metabolic stability of pracinostat was found to be species-dependent. It was relatively more stable in dog and human liver microsomes compared to those from mice and rats. researchgate.netnih.gov This suggests a slower rate of metabolism in dogs and humans.

Metabolite Identification

Incubation of pracinostat with liver microsomes resulted in the formation of several metabolites. The primary metabolic pathways identified were N-deethylation and bis-N-deethylation, leading to the formation of major metabolites. semanticscholar.org Other minor oxidative products were also observed. semanticscholar.org A glucuronide conjugate of pracinostat was identified as a major metabolite in rat urine following oral administration. semanticscholar.org Importantly, the major metabolites produced in human liver microsomes were also observed in the preclinical species studied. researchgate.netnih.gov

Table 1: Identified Metabolites of Pracinostat in Liver Microsomes

| Metabolite | Mass Ion (m/z) | Description | Species Observed |

| M1 | 331 | N-deethylated metabolite | Rat |

| M2 | 375 | Oxidative metabolite | Mouse |

| M3 | 375 | Oxidative metabolite | Rat |

| M5 | 347 | - | Rat |

| M6 | 303 | Bis-N-deethylated metabolite | Rat |

| M7 | 373 | - | Rat |

| M4 | - | Trace amounts | - |

Source: researchgate.net

Cytochrome P450 (CYP) Phenotyping and Inhibition Profile

CYP Phenotyping

Studies to identify the specific cytochrome P450 enzymes responsible for the metabolism of pracinostat in humans revealed that it is primarily metabolized by CYP3A4 and, to a lesser extent, CYP1A2. researchgate.netnih.gov

CYP Inhibition Profile

Pracinostat was evaluated for its potential to inhibit various human CYP enzymes. researchgate.netnih.gov The results showed that pracinostat did not cause significant inhibition of CYP1A2, CYP2C9, CYP2D6, and CYP3A4, with IC50 values greater than 25 µM. researchgate.netnih.gov However, it did show moderate inhibition of CYP2C19, with an IC50 value of 5.8 µM. researchgate.netnih.gov Furthermore, pracinostat did not cause any significant induction of CYP1A2 and CYP3A4 in human hepatocytes. researchgate.netnih.gov

Table 2: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Pracinostat

| CYP Isoform | IC50 (µM) |

| CYP1A2 | >25 |

| CYP2C9 | >25 |

| CYP2C19 | 5.8 |

| CYP2D6 | >25 |

| CYP3A4 | >25 |

Source: researchgate.netnih.gov

Bioavailability and Tissue Accumulation in Animal Models

Bioavailability

The oral bioavailability of pracinostat has been assessed in several animal models, showing species-dependent variations. In mice, the oral bioavailability was 34%, while in dogs, it was higher at 65%. researchgate.netnih.gov In contrast, rats exhibited poor oral bioavailability of approximately 3%. researchgate.netnih.gov In mouse models, pracinostat demonstrated a more than four-fold enhanced bioavailability and a 3.3-fold increased half-life compared to the approved HDAC inhibitor vorinostat (B1683920) (SAHA). nih.govtandfonline.com

Table 3: Pharmacokinetic Parameters of Pracinostat in Preclinical Species

| Species | Systemic Clearance (L/h/kg) | Volume of Distribution (Vss, L/kg) | Oral Bioavailability (%) |

| Mouse | 9.2 | 3.5 | 34 |

| Rat | 4.5 | 1.7 | ~3 |

| Dog | 1.5 | 4.2 | 65 |

Source: researchgate.netnih.gov

Tissue Accumulation

Preclinical studies have indicated that pracinostat selectively accumulates in tumor tissue. semanticscholar.orgmedchemexpress.com In tumor-bearing mice, orally administered pracinostat was found to be enriched in the tumor tissue, which may contribute to its potent antitumor activity and prolonged duration of action. nih.govaacrjournals.orgacs.org This selective accumulation in tumors has been correlated with increased and prolonged histone acetylation levels within the tumor, leading to significant tumor growth inhibition. semanticscholar.org

Mechanisms of Preclinical Resistance to Pracinostat Hydrochloride and Counter Strategies

Identification of Resistance Pathways in In Vitro Models (e.g., Mitochondrial Metabolic Pathways, DNA Repair, Cell Cycle Regulation)

Studies utilizing cancer cell lines have revealed that sensitivity to Pracinostat (B612167) can vary significantly, pointing to underlying biological differences that govern response. A key mechanism of reduced sensitivity has been linked to the metabolic phenotype of cancer cells, particularly their reliance on mitochondrial oxidative phosphorylation (OXPHOS).

In studies on diffuse large B-cell lymphoma (DLBCL), cell lines were categorized into distinct metabolic subtypes. It was discovered that the subset of DLBCLs characterized by a reliance on OXPHOS for energy production exhibited lower sensitivity to Pracinostat compared to DLBCLs dependent on B-cell receptor (BCR) signaling. ashpublications.orgresearchgate.net This metabolic distinction was a primary determinant of intrinsic resistance to the drug. Transcriptomic analysis of these less sensitive OxPhos-DLBCL cells treated with HDAC inhibitors revealed fewer modulated transcripts compared to the highly sensitive BCR-DLBCLs, suggesting a less profound biological impact of the drug in the resistant subtype. ashpublications.org

The mechanism of action for Pracinostat involves the induction of cell cycle arrest and apoptosis. nih.govdrugbank.com In lymphoma cell lines, Pracinostat treatment effectively induces apoptosis and arrests the cell cycle. nih.gov However, the reversibility of these effects can differ. While prolonged exposure to Pracinostat for 14 days led to significantly reduced proliferation and increased cell death across all tested DLBCL cell lines, the OxPhos-DLBCL subtype consistently showed less inhibition of proliferation compared to the BCR-DLBCLs. nih.gov

Table 1: Differential Sensitivity of DLBCL Metabolic Subtypes to Pracinostat

This interactive table summarizes the findings on how the metabolic subtype of Diffuse Large B-cell Lymphoma (DLBCL) cells influences their response to Pracinostat treatment in preclinical models.

| Feature | High-Sensitivity Subtype (BCR-DLBCL) | Low-Sensitivity Subtype (OxPhos-DLBCL) | Source |

| Primary Metabolic Pathway | B-cell Receptor (BCR) Signaling | Oxidative Phosphorylation (OxPhos) | ashpublications.org |

| Response to Pracinostat | High antiproliferative activity | Poorer sensitivity; less inhibition of proliferation | ashpublications.orgresearchgate.net |

| Transcriptomic Changes | More significantly modulated transcripts after treatment | Fewer modulated transcripts; enrichment of antioxidant pathway genes | ashpublications.org |

| Effect of Chronic Treatment | Greater inhibition of proliferation | Less inhibition of proliferation | nih.gov |

Role of Antioxidant Production in HDAC Inhibitor Resistance

A crucial factor underpinning the resistance observed in cancer cells with high OXPHOS activity is their enhanced capacity to manage oxidative stress. A major mechanism of cytotoxicity for HDAC inhibitors, including Pracinostat, is the generation of reactive oxygen species (ROS). nih.gov Cells that primarily rely on OXPHOS for energy production inherently experience chronic ROS production. nih.gov To survive, these cells develop robust antioxidant defense systems to detoxify ROS. nih.gov

In the context of Pracinostat resistance, studies have shown that the less sensitive OxPhos-DLBCL cells have an enrichment of antioxidant pathway genes. ashpublications.orgresearchgate.net It is hypothesized that their reduced sensitivity to HDAC inhibitors is a direct consequence of their inherent ability to efficiently neutralize drug-induced ROS, primarily through elevated production of glutathione (B108866) (GSH). nih.gov When OxPhos-DLBCLs are treated with HDAC inhibitors, their antioxidant-generating pathways are specifically attenuated, suggesting this is a critical node for cell survival in response to the drug. nih.gov

This mechanism is not unique to Pracinostat but appears to be a broader feature of resistance to HDAC inhibitors. Research on the HDAC inhibitor vorinostat (B1683920) in leukemia models similarly found that overexpression of genes involved in antioxidant defense was associated with resistance. nih.gov Vorinostat was shown to induce ROS, which in turn activated the transcription factor Nrf2, leading to the upregulation of antioxidant genes, including many involved in the glutathione system, as a cellular protective response. nih.gov This highlights a common adaptive strategy where cancer cells counteract the pro-oxidant effects of HDAC inhibitors by bolstering their antioxidant defenses.

Future Directions in Pracinostat Hydrochloride Preclinical Research

Exploration of Novel Molecular Targets and Off-Targets

Pracinostat (B612167) is a pan-histone deacetylase (HDAC) inhibitor that targets class I, II, and IV HDAC enzymes. ashpublications.org While its primary mechanism is the inhibition of these enzymes, leading to the accumulation of acetyl groups on histone and non-histone proteins, preclinical research is actively exploring additional molecular pathways and potential off-targets to better understand its efficacy and to identify synergistic combination therapies. drugbank.comnih.gov

Preclinical studies have demonstrated that pracinostat's anticancer effects can be enhanced when combined with agents that target other critical signaling pathways. A significant area of investigation involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. In preclinical models of acute myeloid leukemia (AML), pracinostat has shown synergistic effects with pacritinib (B611967), a JAK2 and FMS-like tyrosine kinase 3 (FLT3) inhibitor. nih.govresearchgate.net This combination has proven effective in AML models harboring JAK2(V617F) and FLT3-ITD mutations, leading to decreased cell proliferation, increased apoptosis, and reduced tumor growth and metastases. nih.govresearchgate.net These findings suggest that the JAK/STAT and FLT3 signaling pathways are key molecular targets for combination strategies with pracinostat. nih.gov

Further research has identified other potential combination targets. In colorectal cancer models, pracinostat showed a synergistic effect in inducing cell death when combined with 5-fluorouracil (B62378) (5-FU). tandfonline.comtandfonline.com In models of chronic myeloid leukemia with both wild-type and imatinib-resistant BCR-ABL, combination therapy with the Aurora kinase inhibitor tozasertib (B1683946) resulted in synergistic apoptosis. tandfonline.com

Conversely, research into resistance mechanisms has shed light on potential "off-target" effects or, more accurately, pathways that modulate sensitivity to pracinostat. In studies on diffuse large B-cell lymphoma (DLBCL), cells with a metabolic phenotype characterized by oxidative phosphorylation (OxPhos) showed poorer sensitivity to pracinostat. ashpublications.org Transcriptomic analysis of these less sensitive cells revealed an enrichment of antioxidant pathway genes, suggesting that upregulation of these pathways may confer resistance. ashpublications.org Pharmacological inhibition of antioxidant production was able to restore sensitivity to pracinostat in these resistant cells, highlighting these pathways as important areas for future investigation to overcome resistance. nih.govashpublications.org

Experimental evidence also indicates that pracinostat has a high degree of selectivity for HDACs over other zinc-dependent metalloenzymes, with a greater than 100-fold affinity for its intended targets, which suggests a low likelihood of significant off-target enzyme inhibition. tandfonline.comtandfonline.com

Table 1: Synergistic Combinations with Pracinostat in Preclinical Research

| Combination Agent | Cancer Model | Targeted Pathway/Molecule | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Pacritinib | Acute Myeloid Leukemia (AML) | JAK2/FLT3 | Synergistic inhibition of tumor growth and reduction of metastases. | nih.govresearchgate.nettandfonline.com |

| 5-Fluorouracil (5-FU) | Colorectal Cancer | Thymidylate Synthase | Synergistic induction of apoptosis. | tandfonline.comtandfonline.com |

| Tozasertib | Chronic Myeloid Leukemia (CML) | BCR-ABL, Aurora Kinase | Synergistic induction of apoptosis in imatinib-resistant models. | tandfonline.com |

| Venetoclax | Diffuse Large B-cell Lymphoma (DLBCL) | BCL2 | Synergistic activity in all tested cell lines. | ashpublications.org |

| Ibrutinib | Diffuse Large B-cell Lymphoma (DLBCL) | Bruton's Tyrosine Kinase (BTK) | Synergistic activity in all tested cell lines. | ashpublications.org |

| Lenalidomide | Diffuse Large B-cell Lymphoma (DLBCL) | Immunomodulatory | Synergistic activity in all tested cell lines. | ashpublications.org |

| Azacitidine | Acute Myeloid Leukemia (AML) | DNA Methylation | Synergistic re-expression of silenced genes. | nih.gov |

Advanced Preclinical Model Development (e.g., Patient-Derived Organoids)

The development and utilization of advanced preclinical models are crucial for improving the translatability of research findings into clinical success. Patient-derived organoids (PDOs) have emerged as a highly promising platform for cancer research, offering significant advantages over traditional two-dimensional cell lines and patient-derived xenografts (PDXs). nih.govnih.govhuborganoids.nl PDOs are three-dimensional cultures derived directly from patient tumors that preserve the genetic, phenotypic, and architectural characteristics of the original tumor. huborganoids.nlhuborganoids.nl

For future preclinical research on pracinostat hydrochloride, PDOs offer several key opportunities:

Predicting Patient-Specific Responses: PDOs can be used to screen for drug sensitivity and resistance, potentially predicting how an individual patient's tumor will respond to pracinostat, either as a single agent or in combination. nih.govvhio.net Studies have already demonstrated that the response of PDOs to standard-of-care treatments can correlate with patient clinical outcomes. nih.govnih.gov Establishing a biobank of PDOs from various hematological and solid tumors could facilitate large-scale screening to identify patient populations most likely to benefit from pracinostat. huborganoids.nl

Modeling Tumor Heterogeneity and Resistance: Cancer is a highly heterogeneous disease, which is a major challenge in drug development. huborganoids.nl PDOs capture the inter-patient tumor heterogeneity seen in the clinic. huborganoids.nl They can also be used to study acquired resistance mechanisms by exposing them to pracinostat over extended periods to select for resistant clones, providing a valuable tool for identifying strategies to overcome or prevent resistance. huborganoids.nl

High-Throughput Screening for Novel Combinations: The scalability of PDO platforms makes them ideal for high-throughput screening of drug libraries to identify novel synergistic combinations with pracinostat. huborganoids.nlvhio.net This allows for the rapid testing of numerous compounds, accelerating the discovery of more effective treatment regimens. vhio.net

Investigating Off-Tumor Toxicity: Organoids can also be established from healthy, non-cancerous tissues from the same patient. huborganoids.nl This provides an invaluable opportunity to assess the potential off-tumor toxicities of pracinostat and its combinations, helping to identify therapeutic windows and improve the safety profile of potential treatments early in the drug development pipeline. huborganoids.nl

While specific studies utilizing PDOs for pracinostat testing are not yet widely published, the established utility of these models in oncology research strongly supports their integration into future preclinical investigations of this compound. nih.govnih.govvhio.net

Integration of Computational Modeling and Cheminformatics in Drug Discovery

Computational modeling and cheminformatics are becoming indispensable tools in modern drug discovery and development. For this compound, these approaches can provide deep molecular insights and guide further research.

Atomistic-level simulations have already been employed to characterize the interactions between pracinostat and its primary targets. nih.gov Molecular dynamics simulations and binding free energy calculations have been used to investigate the binding affinity and structural features of pracinostat with various Class I HDAC isozymes. nih.gov One study revealed that pracinostat exhibited distinct binding free energy values against different HDACs, with the strongest binding observed for HDAC2. nih.gov

Table 2: Calculated Binding Free Energy of Pracinostat with Class I HDAC Isozymes

| HDAC Isozyme | Binding Free Energy (kcal/mol) | Reference |

|---|---|---|

| HDAC2 | -51.46 | nih.gov |

| HDAC8 | -47.30 | nih.gov |

| HDAC3 | -38.00 | nih.gov |

Future preclinical research can further leverage computational approaches in several ways:

Structure-Based Drug Design: The detailed structural information from computational studies can guide the design of new pracinostat derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.gov By understanding the key molecular interactions in the binding pocket, researchers can rationally modify the compound to enhance its therapeutic characteristics.

Predicting Off-Target Interactions: While pracinostat shows high selectivity for HDACs, computational screening can be used to predict potential interactions with a wide range of other proteins, including other zinc-dependent enzymes. tandfonline.comtandfonline.com This can help to proactively identify and investigate potential off-target effects and understand the broader biological impact of the drug.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models based on existing preclinical data for pracinostat and other HDAC inhibitors, researchers can predict the activity of novel, untested compounds. mdpi.com This can streamline the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

Systems Biology and Network Analysis: Integrating data from transcriptomics, proteomics, and metabolomics into computational models can help to elucidate the complex network effects of pracinostat treatment. This can reveal how HDAC inhibition by pracinostat perturbs entire cellular networks, leading to the identification of novel biomarkers and combination therapy targets.

The integration of these computational strategies will be vital for accelerating the next phase of pracinostat research, enabling a more rational and efficient approach to drug development.

Elucidation of Broader Epigenetic Network Perturbations

The mechanism of action of pracinostat extends beyond the simple acetylation of core histones. As a pan-HDAC inhibitor, it influences a wide array of cellular processes by altering the acetylation status of numerous histone and non-histone proteins, thereby causing broad perturbations in the epigenetic regulatory network. ashpublications.orgnih.govmdpi.com

Preclinical studies have confirmed that pracinostat treatment leads to a marked increase in the acetylation of all four core histones: H2A, H2B, H3, and H4. nih.gov This hyperacetylation alters chromatin structure, making it more open and accessible for transcription, which is a fundamental mechanism of gene regulation. drugbank.comoaepublish.com However, the downstream effects are complex and cell-context dependent, leading to outcomes such as cell cycle arrest, differentiation, and apoptosis. drugbank.commdpi.com

A crucial area for future research is the interplay between histone acetylation induced by pracinostat and other layers of epigenetic regulation, particularly DNA methylation. nih.gov Preclinical evidence suggests a synergistic relationship between HDAC inhibitors and DNA methyltransferase (DNMT) inhibitors, such as azacitidine. nih.gov The combination of these agents can lead to the re-expression of synergistically silenced genes, indicating a coordinated effort to reverse aberrant epigenetic silencing in cancer cells. nih.gov This provides a strong rationale for combining pracinostat with hypomethylating agents. nih.gov

Furthermore, the term "epigenetics" now encompasses a growing list of modifications, including RNA methylation (the "epitranscriptome"), which are increasingly recognized for their roles in cancer. nih.gov Future research should aim to explore how pracinostat-induced changes in the histone code might intersect with these other epigenetic marks. Understanding these broader network perturbations will be key to:

Identifying more precise biomarkers to predict patient response.

Uncovering novel mechanisms of action and resistance.

Designing more effective epigenetic combination therapies that target multiple nodes within the dysregulated cancer epigenome. frontiersin.org

By moving beyond a focus solely on histone targets and investigating the entire landscape of epigenetic dysregulation, future preclinical studies can fully elucidate the therapeutic potential of this compound.

Q & A

Q. What is the mechanism of action of Pracinostat hydrochloride as an HDAC inhibitor, and how should researchers design preclinical experiments to validate its efficacy?

- Methodological Answer : Pracinostat inhibits histone deacetylases (HDACs), particularly HDAC1 and HDAC2, leading to chromatin remodeling and gene reactivation. To validate efficacy, use AML cell lines (e.g., MV4-11 with FLT3 mutations) and measure histone acetylation via Western blot or ELISA. Include dose-response curves (e.g., 0.1–10 µM) and endpoints like apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry). Reference NIH guidelines for preclinical reproducibility, including detailed protocols for animal models (e.g., xenograft studies with tumor volume monitoring) .

Q. How should in vitro experiments be structured to assess Pracinostat’s synergy with hypomethylating agents like azacitidine in AML research?

- Methodological Answer : Co-treat AML cell lines with Pracinostat (e.g., 0.5 µM) and azacitidine (e.g., 1 µM) for 72 hours. Use combination indices (e.g., Chou-Talalay method) to quantify synergy. Validate via qPCR for reactivation of tumor suppressor genes (e.g., p21, p53) and assess DNA demethylation via bisulfite sequencing. Include controls for single-agent effects and solvent toxicity. Document experimental conditions rigorously to align with journal requirements for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS2012 guidelines for chemical handling. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store Pracinostat in a desiccator at 4°C. For spills, decontaminate with 70% ethanol and dispose via hazardous waste protocols. Train personnel on SDS documentation and emergency procedures (e.g., eye rinsing, inhalation first aid). Maintain a log of usage and exposure incidents .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data when combining Pracinostat with azacitidine for AML treatment?

- Methodological Answer : Analyze subgroup data based on patient biomarkers (e.g., FLT3-ITD or IDH1/2 mutations). Perform pharmacokinetic studies to assess drug-drug interactions (e.g., CYP450 enzyme assays). Use meta-analysis frameworks to compare phase I/II results (e.g., CR rates, duration of remission) across heterogeneous cohorts. Reference the NCT01912274 trial design, which evaluates dosing schedules and toxicity profiles in newly diagnosed AML patients .

Q. What methodologies are recommended to study the synergistic effects of Pracinostat with JAK2/FLT3 inhibitors like pacritinib in AML?

- Methodological Answer : Conduct in vitro co-treatment assays using AML cell lines harboring JAK2V617F mutations. Measure synergistic anti-proliferative effects via MTT assays and validate via Western blot for phosphorylated STAT5 (pSTAT5) and FLT3 downstream targets. In vivo, use patient-derived xenograft (PDX) models to assess tumor regression and survival endpoints. Include mechanistic studies to evaluate stromal-mediated cytokine release (e.g., IL-6, TNF-α via ELISA) .

Q. How should researchers design a PICOT framework for clinical trials investigating Pracinostat in elderly AML patients?

- Methodological Answer :

- P : Elderly AML patients (≥65 years) unfit for intensive chemotherapy.

- I : Pracinostat (60 mg/day, 3x/week) + azacitidine (75 mg/m²/day, 7 days).

- C : Azacitidine monotherapy.

- O : Complete remission rate (CRR) at 6 months.

- T : 12-month follow-up for overall survival.

Ensure alignment with FDA Orphan Drug Designation requirements (e.g., CRR benchmarks) and incorporate frailty indices (e.g., ECOG scores) for subgroup analyses .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are essential for analyzing combination therapy outcomes in Pracinostat studies?

- Methodological Answer : Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., progression-free survival). For synergy quantification, apply the Bliss Independence Model or CompuSyn software. Report p-values with multiplicity adjustments (e.g., Bonferroni correction) and confidence intervals. Adhere to CONSORT guidelines for clinical trial reporting, including ITT (intent-to-treat) and PP (per-protocol) analyses .

Q. How can researchers ensure reproducibility of preclinical studies on this compound?

- Methodological Answer : Document all experimental parameters: cell line authentication (STR profiling), passage numbers, serum lot numbers, and incubation conditions (e.g., 5% CO₂, 37°C). Use standardized HDAC activity assays (e.g., Fluor-de-Lys kit) and publish raw data in supplementary materials. Follow ARRIVE guidelines for animal studies, including randomization and blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.